Betaine aldehyde

Overview

Description

Betaine aldehyde, also known as glycine this compound, is an intermediate in the metabolism of glycine, serine, and threonine. It is a short-chain aldehyde and a quaternary ammonium compound. This compound is a substrate for choline dehydrogenase (mitochondrial) and is involved in the biosynthesis of glycine betaine, an important osmoprotectant .

Preparation Methods

Synthetic Routes and Reaction Conditions

Betaine aldehyde can be synthesized through the oxidation of choline. The process involves two key enzymes: choline dehydrogenase and this compound dehydrogenase. Choline is first oxidized to this compound by choline dehydrogenase, and then this compound is further oxidized to glycine betaine by this compound dehydrogenase .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from natural sources such as sugar beets (Beta vulgaris). The extraction process includes accelerated solvent extraction coupled with solid-phase extraction to isolate and purify betaine from plant materials .

Chemical Reactions Analysis

Types of Reactions

Betaine aldehyde undergoes several types of chemical reactions, including:

Oxidation: This compound is oxidized to glycine betaine by this compound dehydrogenase.

Reduction: this compound can be reduced to choline under specific conditions.

Substitution: this compound can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.

Common Reagents and Conditions

Oxidation: Common reagents include choline dehydrogenase and this compound dehydrogenase.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles such as amines can react with this compound under mild conditions.

Major Products Formed

Oxidation: Glycine betaine is the major product formed from the oxidation of this compound.

Reduction: Choline is formed from the reduction of this compound.

Substitution: Various substituted derivatives of this compound can be formed depending on the nucleophile used.

Scientific Research Applications

Biochemical Applications

1.1 Enzymatic Reactions

Betaine aldehyde serves as a substrate for several enzymes, including this compound dehydrogenase (BADH). BADH plays a crucial role in the biosynthesis of glycine betaine, which is vital for plants under abiotic stress conditions. Studies have shown that BADH can be utilized as a marker for selecting transgenic plants engineered for enhanced stress tolerance, particularly in drought and salinity conditions .

1.2 Oxidation Mechanisms

Research has demonstrated that the oxidation of this compound involves enzymatic reactions that are pH-dependent. For instance, choline oxidase exhibits varying catalytic efficiencies when interacting with this compound, indicating its potential as a competitive inhibitor in enzymatic pathways . This property can be exploited in metabolic engineering to optimize pathways involving choline and related compounds.

Agricultural Applications

2.1 Stress Tolerance in Plants

The application of this compound and its derivatives has been studied extensively for enhancing plant stress tolerance. Glycine betaine, synthesized from this compound, acts as an osmoprotectant, stabilizing proteins and cellular structures under stress conditions such as drought and high salinity .

- Case Study: Drought Resistance in Crops

2.2 Plant Growth-Promoting Rhizobacteria

Recent studies have identified plant growth-promoting rhizobacteria (PGPR) that utilize this compound metabolism to enhance plant growth under adverse conditions. These bacteria can produce compounds that stimulate root development and nutrient uptake, further emphasizing the role of this compound in sustainable agriculture .

Clinical and Nutritional Research

3.1 Metabolism Studies

Research on mammalian metabolism has revealed insights into the levels of this compound in liver tissues. Studies indicate that this compound levels remain stable even under conditions such as alcohol consumption, suggesting its resilience as a metabolic intermediate . This stability may have implications for understanding liver health and metabolic disorders.

3.2 Potential Therapeutic Applications

The biochemical properties of this compound could pave the way for therapeutic applications. Its role in modulating cellular stress responses may offer avenues for developing treatments for conditions associated with oxidative stress and metabolic dysfunction.

Summary Table of Applications

Mechanism of Action

Betaine aldehyde exerts its effects primarily through its conversion to glycine betaine. Glycine betaine acts as an osmoprotectant, stabilizing cellular structures and protecting cells from osmotic stress. The conversion involves the enzyme this compound dehydrogenase, which catalyzes the oxidation of this compound to glycine betaine . This process is crucial for maintaining cellular homeostasis under stress conditions.

Comparison with Similar Compounds

Similar Compounds

Glycine Betaine: A direct product of betaine aldehyde oxidation, known for its osmoprotective properties.

Choline: A precursor to this compound, involved in various metabolic pathways.

Trimethylglycine: Another name for glycine betaine, highlighting its methylated structure.

Uniqueness

This compound is unique due to its role as an intermediate in the biosynthesis of glycine betaine. Its ability to undergo oxidation and reduction reactions makes it a versatile compound in metabolic pathways. Additionally, its involvement in osmoprotection and stress response mechanisms sets it apart from other similar compounds .

Biological Activity

Betaine aldehyde (BA) is an important intermediate in the biosynthesis of betaine, a compound known for its osmoprotective properties. This article explores the biological activity of this compound, focusing on its enzymatic conversion, physiological roles, and implications in various biological systems.

Enzymatic Conversion

This compound is primarily metabolized by the enzyme This compound dehydrogenase (BADH) , which converts it to betaine in the presence of NAD. This reaction is crucial for cellular osmoregulation and stress response in both prokaryotic and eukaryotic organisms. The activity of BADH has been characterized in several species, including Pseudomonas aeruginosa and plants like barley.

Key Enzymatic Reactions

| Enzyme | Substrate | Product | Cofactor | Activity |

|---|---|---|---|---|

| BADH | This compound | Betaine | NAD | High specificity |

| Choline Dehydrogenase | Choline | This compound | NAD | Initial step in synthesis |

Physiological Roles

Betaine plays a significant role in protecting cells from osmotic stress. The conversion of this compound to betaine not only aids in osmoprotection but also contributes to the regulation of cellular redox states. Recent studies have shown that betaine supplementation can reduce oxidative stress markers and apoptosis during intense physical exercise, indicating its potential as an ergogenic aid.

Case Studies

- Oxidative Stress and Exercise : A study by Yang et al. demonstrated that betaine supplementation reduced lymphocyte apoptosis and oxidative stress markers in professional cyclists compared to a placebo group . This suggests that betaine may enhance recovery and cellular resilience during high-intensity exercise.

- Plant Stress Response : Research on Axonopus compressus indicated that exogenous application of betaine significantly increased levels of soluble sugars, proteins, and antioxidant enzyme activities (SOD, CAT) under stress conditions . This highlights the role of this compound in enhancing plant stress tolerance.

Molecular Mechanisms

The molecular mechanisms underlying the activity of this compound involve substrate inhibition phenomena observed in BADH enzymes. Structural studies have identified key residues involved in substrate binding and inhibition, suggesting that nonproductive binding modes can impact enzymatic efficiency . The kinetic parameters for BADH demonstrate strong inhibition at higher substrate concentrations, indicating a delicate balance between substrate availability and enzymatic activity.

Research Findings

Recent research has expanded our understanding of how this compound functions within biological systems:

- Kinetic Studies : BADH from Pseudomonas aeruginosa exhibits high specificity for beta-aldehyde with a value significantly lower than other aldehydes, indicating its preferential role in betaine synthesis .

- Antioxidative Properties : Betaine has been shown to act as an electron donor in redox reactions, enhancing the activity of various antioxidative enzymes and protecting cellular components from oxidative damage .

Q & A

Basic Research Questions

Q. What is the enzymatic function of betaine-aldehyde dehydrogenase (BADH) in osmolyte synthesis?

BADH catalyzes the NAD(P)+-dependent oxidation of betaine aldehyde to glycine betaine, a critical osmoprotectant in plants and bacteria. This reaction is irreversible under physiological conditions and occurs via a covalent tetrahedral intermediate involving nucleophilic cysteine residues . Methodologically, enzyme activity is quantified using spectrophotometric assays tracking NADH production at 340 nm, with substrate-specific values (e.g., 2.08 × 10 M for this compound in spinach BADH) determined under optimal pH (8.0–8.5) and temperature (30°C) .

Q. How is betaine synthesized from choline in stress-adapted organisms?

Betaine synthesis involves two enzymatic steps:

- Step 1 : Choline → this compound (via choline dehydrogenase, Csal1514, or choline monooxygenase, Csal2455).

- Step 2 : this compound → Betaine (via BADH, Csal1515) .

In Chromohalobacter salexigens, flux balance analysis (FBA) validated this pathway, showing a 0.45–0.89 mmol/gDW/h betaine flux under choline uptake (1–2 mmol/gDW/h) . Plant studies (e.g., spinach) use -choline labeling and protoplast assays to track pathway activity .

Q. What experimental methods are used to quantify BADH activity and betaine accumulation under stress?

- BADH Activity : NAD+ oxidation assays (340 nm) in leaf extracts, with activity induction measured under salinity (e.g., 1.9-kb mRNA upregulation in spinach) or heat stress (e.g., 30% activity increase in wheat genotype 23) .

- Betaine Quantification : LC-HRMS with m/z and retention time validation using standards (e.g., 12 µmol/gFW accumulation in spinach under -20 bars osmotic stress) .

Advanced Research Questions

Q. How does BADH substrate specificity vary across species, and what structural features determine this?

BADH substrate specificity is influenced by active-site topology and oligomerization domains. For example:

- Pseudomonas aeruginosa BADH is strictly specific to this compound, with no activity toward other aldehydes .

- E. coli YdcW favors medium-chain aldehydes (C7–C8) due to a hydrophobic substrate-binding pocket, despite belonging to the BADH family (EC 1.2.1.8) .

Crystallography (e.g., Klebsiella aerogenes BetB, PDB: 8U9B) reveals Rossmann-fold NAD+-binding domains and a catalytic cysteine (C286) critical for nucleophilic attack .

Q. How is BADH expression regulated under abiotic stress, and what genetic tools validate its role?

- Transcriptional Regulation : Salt-inducible promoters (e.g., spinach BADH 1.9-kb mRNA) and repression by BetI in bacteria (e.g., Halomonas salifodinae betI gene) .

- Functional Validation : Transient expression in tobacco (Sesuvium portulacastum BADH) or RNAi silencing (e.g., Badh2 knockdown in rice increasing 2-acetyl-1-pyrroline) .

Q. What kinetic and thermodynamic factors influence BADH catalysis and stability?

- pH Dependence : Biphasic activity with pKa values of 7.0 (substrate binding) and 9.7 (catalytic cysteine deprotonation) .

- Thermal Stability : Reversible inactivation at 40°C, stabilized by K+ ions (IC < 1 mM) and NADP+ .

- Substrate Inhibition : Competitive inhibition by 4-aminobutyraldehyde (AB-ald) in rice BADH2, which depletes 2AP precursors .

Q. How can metabolomics resolve contradictions in this compound flux under stress?

Targeted LC-HRMS with mzAccess and Mathematica processing distinguishes this compound from isomers (e.g., phosphocholine) using retention time (rt) and fragmentation patterns. In cancer cells, flux discrepancies arise from competing pathways (e.g., sn-glycero-3-phosphocholine synthesis) .

Q. What challenges arise in heterologous BADH expression, and how are they addressed?

- Solubility : E. coli codon optimization and fusion tags (e.g., His-tag) improve yield, as shown for Sesuvium portulacastum BADH .

- Activity Loss : Dilution-induced inactivation mitigated by pH 6.5 buffers and 100 mM KCl .

Q. How do computational models predict betaine synthesis efficiency in extremophiles?

Flux balance analysis (FBA) in Chromohalobacter salexigens simulates choline uptake (1–3 mmol/gDW/h) and predicts biomass flux (0.065–0.129 h) with <0.1% variability via COBRA Toolbox .

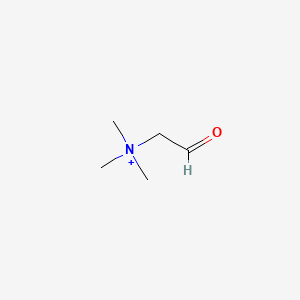

Properties

CAS No. |

7418-61-3 |

|---|---|

Molecular Formula |

C5H12NO+ |

Molecular Weight |

102.15 g/mol |

IUPAC Name |

trimethyl(2-oxoethyl)azanium |

InChI |

InChI=1S/C5H12NO/c1-6(2,3)4-5-7/h5H,4H2,1-3H3/q+1 |

InChI Key |

SXKNCCSPZDCRFD-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC=O |

Canonical SMILES |

C[N+](C)(C)CC=O |

Key on ui other cas no. |

7418-61-3 |

physical_description |

Solid |

Synonyms |

etaine aldehyde glycine betaine aldehyde |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.